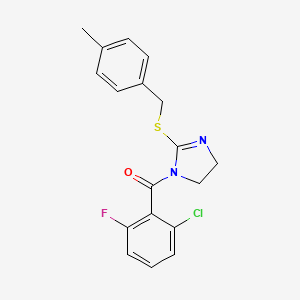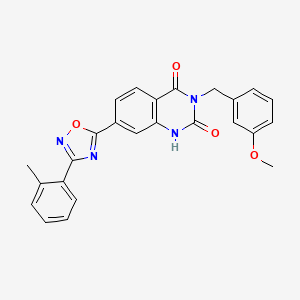
3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole ring, similar in structural motif to the quinazoline derivatives, have been synthesized and evaluated for their antitumor activity. Specifically, analogs such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione demonstrated potent antitumor properties against a panel of 11 cell lines in vitro, highlighting the potential of these compounds in cancer therapy (Maftei et al., 2013).
Receptor Antagonism
Quinazoline derivatives have been explored for their ability to act as receptor antagonists, offering insights into the development of selective inhibitors for AMPA and kainate receptors. This research demonstrates the versatility of quinazoline-2,4-diones in generating biologically active molecules that can interact with specific receptors, indicating their potential in designing new therapeutic agents (Colotta et al., 2006).
Green Chemistry Synthesis
A novel method for the synthesis of quinazoline-2,4-diones from 2-aminobenzamides demonstrates the application of green chemistry principles in the preparation of these compounds. This approach utilizes metal-free catalysis and commercially available precursors, emphasizing the importance of environmentally friendly methodologies in the synthesis of pharmacologically relevant compounds (Hui-lan Chen et al., 2020).
Antibacterial Activity
The study of quinazolinediones as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV showcases their application in combating mycobacterial infections. This research underlines the significance of structural modifications in enhancing the antibacterial activity of quinazoline derivatives, providing a foundation for the development of new antibiotics (Malik et al., 2011).
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-6-3-4-9-19(15)22-27-23(33-28-22)17-10-11-20-21(13-17)26-25(31)29(24(20)30)14-16-7-5-8-18(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRRDRJIIBPFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)
![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)
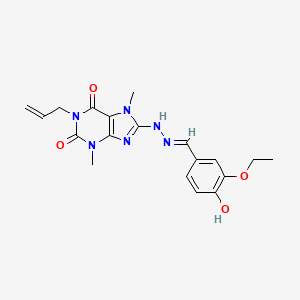
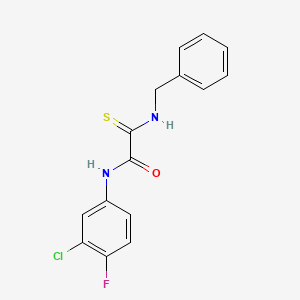
![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)
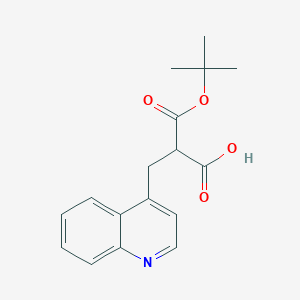
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)
![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
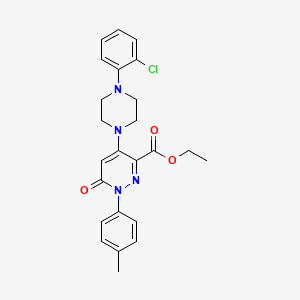
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2968887.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)

